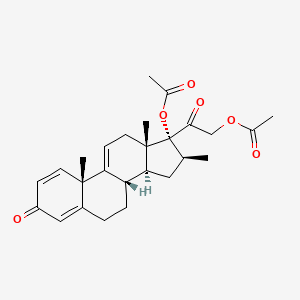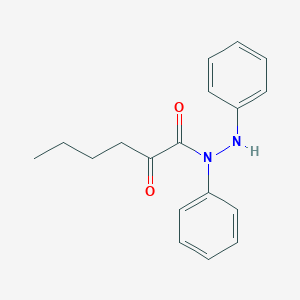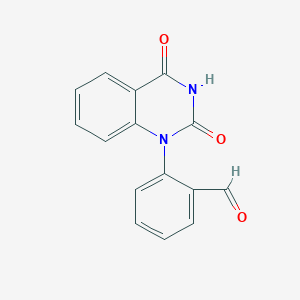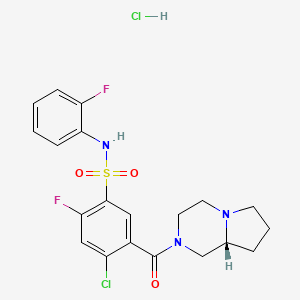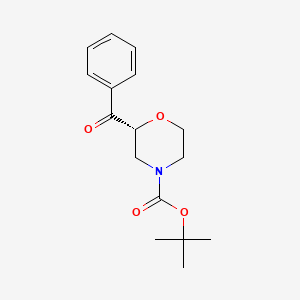
4-(2-乙基己基) 2-磺基丁二酸钠
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate involves specific conditions and methodologies. Yao Fang (2000) presented a new method for the preparation of sodium 1,4 bis(2-ethylhexyl) sulfosuccinate under normal pressure without the need for any phase transfer catalyst, identifying optimal conditions for the product's sulfonation [Yao Fang, 2000].
Molecular Structure Analysis
Investigations into the molecular structure of Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate have utilized various spectroscopic methods. P. D. Moran et al. (1995) explored the structure of sodium his(2-ethylhexyl)sulfosuccinate reverse micelles and water-in-oil microemulsions, highlighting the interaction between the Na+ counterion and the -SO3- group [P. D. Moran et al., 1995].
Chemical Reactions and Properties
The chemical reactions and properties of Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate have been explored in depth. A study by Yanru Fan et al. (2005) compared the micellization processes of this compound with similar surfactants, revealing insights into its interaction with hydrophobically modified poly(acrylamide) [Yanru Fan et al., 2005].
Physical Properties Analysis
The physical properties, including surface tension and micelle formation, were highlighted in comparative studies, showcasing the unique characteristics of Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate in surfactant applications [Yanru Fan et al., 2005].
科学研究应用
聚集和微乳液研究
- 4-(2-乙基己基) 2-磺基丁二酸钠,也称为双(2-乙基己基)磺基琥珀酸钠或 AOT,因其在形成微乳液和反胶束中的作用而被广泛研究。Kopanichuk、Vanin 和 Brodskaya (2017) 证明了油包水微乳液中聚集体的形状可以受 AOT 的浓度和相对含水量的影响 (Kopanichuk, Vanin, & Brodskaya, 2017)。
- 周 (2001) 研究了 AOT/异辛烷/水反胶束中水的状态,揭示了这些微乳液中存在不同状态的水 (Zhou, 2001)。
蛋白质包埋和核磁共振光谱
- 石、彼得森和万德 (2005) 探索了使用 AOT 将水溶性蛋白质包埋在反胶束中的方法,这对于这些蛋白质的高分辨率核磁共振研究至关重要 (Shi, Peterson, & Wand, 2005)。
方法和动力学
- 姚芳 (2000) 提出了一种制备 AOT 的新方法,强调磺化条件的优化 (Fang, 2000)。
- 陈、徐、袁和孙 (2006) 使用分子动力学研究了 AOT 在异辛烷/水界面处的动态特性,提供了对 AOT 在分子水平行为的见解 (Chen, Xu, Yuan, & Sun, 2006)。
电导率和温度影响
- Álvarez 等人 (1998) 研究了温度对含 AOT 微乳液电导率的影响,揭示了各种添加剂如何影响这些体系的电导率 (Álvarez et al., 1998)。
比较表面活性剂研究
- 栾、徐、袁、肖和张 (2002) 将 AOT 与类似表面活性剂进行了比较,重点介绍了它们在表面活性和对添加剂的响应方面的差异 (Luan, Xu, Yuan, Xiao, & Zhang, 2002)。
药物递送应用
- 萨哈、维尔马、米特拉和帕尔 (2011) 研究了水溶液中的 AOT 囊泡作为药物递送载体的潜力,强调了它们的稳定性和容纳各种药物的能力 (Saha, Verma, Mitra, & Pal, 2011)。
属性
CAS 编号 |
115960-17-3 |
|---|---|
产品名称 |
Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate |
分子式 |
C₁₂H₂₁NaO₇S |
分子量 |
332.35 |
同义词 |
Docusate Sodium Impurity; 4-(2-Ethylhexyl)ester-2-sulfo-butanedioic Acid Sodium Salt; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



